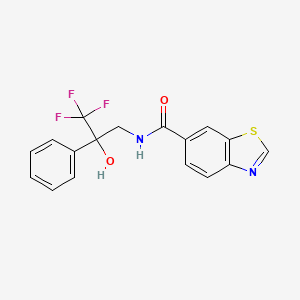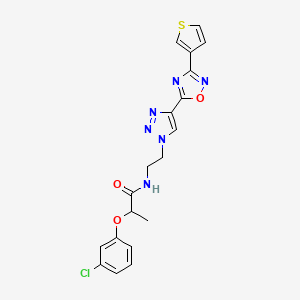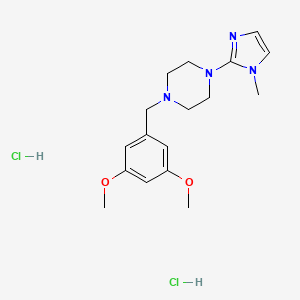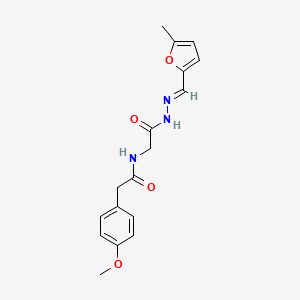![molecular formula C14H20ClN B2405492 Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane]; chlorhydrate CAS No. 2470436-33-8](/img/structure/B2405492.png)
Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane]; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride is a spirocyclic compound characterized by a unique structure where a quinoline moiety is fused with a cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride typically involves the reaction of quinoline derivatives with cyclohexanone under acidic conditions. One common method includes the use of methanesulfonic acid as a catalyst in methanol, leading to the formation of the spirocyclic structure through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as cyclization, purification, and crystallization to obtain the hydrochloride salt in high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Mécanisme D'action
The mechanism of action of spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclohexane-1,3’-quinoline] hydrochloride
- Spiro[indoline-3,2’-quinazoline]
- Spiro[pyrrolo[3,2,1-ij]quinoline]
Uniqueness
Spiro[2,4-dihydro-1H-quinoline-3,1’-cyclohexane];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific binding affinity to biological targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of spirocyclic chemistry .
Propriétés
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)10-12-6-2-3-7-13(12)15-11-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRTWCBTQQBGGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3NC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)

![2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide](/img/structure/B2405413.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)


![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)


![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
